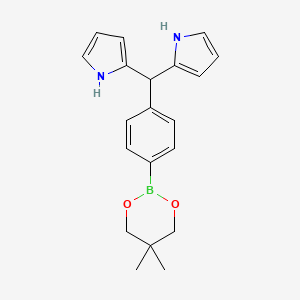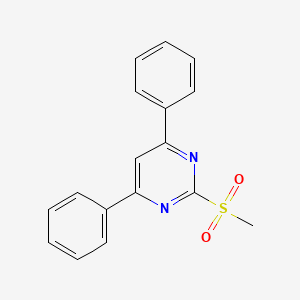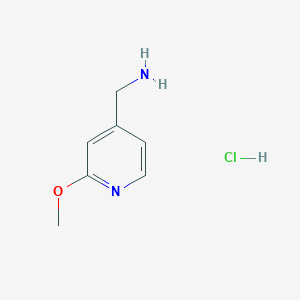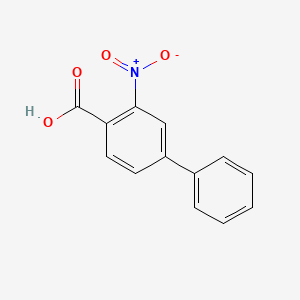![molecular formula C13H20N2O5 B1602439 2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid CAS No. 871125-85-8](/img/structure/B1602439.png)
2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid
Vue d'ensemble
Description
“2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid” is an organic compound with the molecular formula C13H20N2O5 . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring attached to an acetic acid moiety through an amino linkage . The compound also contains a tert-butoxycarbonyl (Boc) protecting group , which is commonly used in peptide synthesis to protect the amino group.Applications De Recherche Scientifique
Maillard Reaction Products
Research has shown the compound's relevance in understanding the Maillard reaction, a chemical process between amino acids and reducing sugars that contributes to the flavors and colors in foods. Studies have identified novel colored derivatives formed by Maillard-type reactions, offering insights into the chemical structures of these products, which have applications in food science and chemistry (Hofmann, 1997). Further investigations utilized site-specific carbon enrichment and NMR spectroscopy to elucidate the formation pathways of these compounds, which are essential for understanding food flavor and color development (Hofmann, 1998).
Synthesis and Characterization of Chiral Building Blocks
The compound has been utilized in synthetic chemistry, particularly in the enantioselective synthesis of chiral building blocks. For instance, it was involved in the synthesis of 2-amino-2-(2-furyl)ethan-1-ol, a crucial chiral building block for preparing serine and azasugars, demonstrating its significance in developing novel pharmaceuticals and biologically active molecules (Demir et al., 2003).
Reduction and Characterization of Nitrofuran Derivatives
Another study focused on the reduction of nitrofuran derivatives, isolating and identifying reduction products crucial for understanding the biochemical properties and reactivity of nitrofuran compounds. This research has implications for pharmaceutical sciences and toxicology (Tatsumi et al., 1976).
Oligomerization and Polymer Chemistry
The compound's derivatives have been studied in the context of oligomerization reactions. For example, the oligomerization of 2-methylfuran led to the synthesis of complex organic molecules, shedding light on polymer chemistry and materials science (Ishigaki & Shono, 1974).
Synthesis of Oxadiazoles
The efficient synthesis of oxadiazoles conjugated to furan rings via an ethenyl linker was reported, highlighting the compound's role in developing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Kudelko & Jasiak, 2013).
Propriétés
IUPAC Name |
2-(furan-2-yl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)15-7-6-14-10(11(16)17)9-5-4-8-19-9/h4-5,8,10,14H,6-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFTXSIYQYEFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(C1=CC=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584747 | |
| Record name | ({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid | |
CAS RN |
871125-85-8 | |
| Record name | α-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)



![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)